Dihexa
Overview
Description
Dihexa, also known as N-hexanoic-Tyr-Ile-(6) aminohexanoic amide, is an oligopeptide drug derived from angiotensin IV. It binds with high affinity to hepatocyte growth factor (HGF) and potentiates its activity at its receptor, c-Met . It has been found to potently improve cognitive function in animal models of Alzheimer’s disease-like mental impairment .
Molecular Structure Analysis
The molecular structure of Dihexa is represented by the chemical formula C27H44N4O5 . The exact mass is 504.33 and the molecular weight is 504.672 .Chemical Reactions Analysis
Dihexa works by encouraging the growth of new connections between brain cells, known as synapses . It increases the amount of AngIV in mouse tissue .Physical And Chemical Properties Analysis
Dihexa has a long half-life . It is orally active and can cross the blood-brain barrier . The chemical formula is C27H44N4O5 and the molecular weight is 504.7 .Scientific Research Applications
Protection of Hair Cells from Ototoxicity : Uribe et al. (2015) investigated the ability of Dihexa to protect hair cells from aminoglycoside toxicity, a common cause of permanent hearing loss. They found that Dihexa, acting as a hepatocyte growth factor (HGF) mimetic, provided optimal protection at a concentration of 1 μM from acute treatment with ototoxins. This protection appears to be mediated by intracellular events rather than by inhibiting aminoglycoside entry, pointing towards clinical potential for mitigating chemical ototoxicity (Uribe et al., 2015).
Cognitive Improvement in Alzheimer's Disease : Sun et al. (2021) studied the effects of Dihexa in APP/PS1 mice, a model for Alzheimer's disease. They observed that Dihexa administration increased levels of AngIV in mouse tissue, restored spatial learning and cognitive functions, and activated the PI3K/AKT signaling pathway. Their findings suggest the brain AngIV/PI3K/AKT axis as a potential target for Alzheimer's treatment (Sun et al., 2021).
Procognitive and Synaptogenic Effects : Benoist et al. (2014) demonstrated that Dihexa binds with high affinity to HGF and induces c-Met phosphorylation, augmenting HGF-dependent cell scattering. The study showed that Dihexa induces hippocampal spinogenesis and synaptogenesis, similar to HGF itself, and its procognitive/antidementia capacity was confirmed using the Morris water maze task. These results emphasize Dihexa's potential as a therapeutic agent for cognitive impairments (Benoist et al., 2014).
Potential Treatment for Alzheimer's Disease : Wright and Harding (2015) highlighted the promise of Dihexa in Alzheimer's disease treatment. They reviewed the role of the HGF/c-Met receptor system, noting that Dihexa facilitates the formation of new functional synaptic connections and augments memory consolidation in animal models of Alzheimer's. Being orally active and blood-brain barrier-permeable, Dihexa represents a novel class of compounds for potential AD therapy (Wright & Harding, 2015).
Safety And Hazards
properties
IUPAC Name |
(2S,3S)-N-(6-amino-6-oxohexyl)-2-[[(2S)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44N4O5/c1-4-6-8-12-24(34)30-22(18-20-13-15-21(32)16-14-20)26(35)31-25(19(3)5-2)27(36)29-17-10-7-9-11-23(28)33/h13-16,19,22,25,32H,4-12,17-18H2,1-3H3,(H2,28,33)(H,29,36)(H,30,34)(H,31,35)/t19-,22-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUVNVNAVKZSPT-JTJYXVOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NCCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032895 | |
Record name | Dihexa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihexa | |
CAS RN |
1401708-83-5 | |
Record name | N-(1-Oxohexyl)-L-tyrosyl-N-(6-amino-6-oxohexyl)-L-isoleucinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1401708-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihexa | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401708835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihexa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIHEXA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WYX65A5C2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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